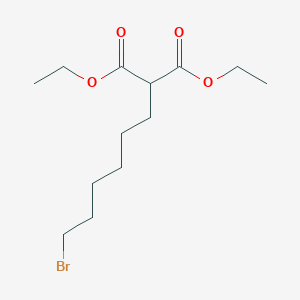

Diethyl(6-bromohexyl)propanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(6-bromohexyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOSPPIPGYKPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCCBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288228 | |

| Record name | diethyl(6-bromohexyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6557-85-3, 29237-82-9 | |

| Record name | NSC54804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(6-bromohexyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (6-bromohexyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethyl(6-bromohexyl)propanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl(6-bromohexyl)propanedioate from diethyl malonate. The document details the underlying chemical principles, various experimental protocols, and quantitative data to support researchers and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of a C8 carbon chain with functionalities at both ends. Its synthesis from diethyl malonate is a classic example of malonic ester synthesis, a robust and widely used method for carbon-carbon bond formation. This guide will explore the common synthetic routes, focusing on the alkylation of diethyl malonate with 1,6-dibromohexane.

Reaction Mechanism and Principles

The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A suitable base, such as sodium ethoxide or potassium carbonate, is used to generate a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,6-dibromohexane and displacing a bromide ion.

To favor mono-alkylation and minimize the formation of the di-alkylated byproduct, an excess of 1,6-dibromohexane is typically used. The primary side reaction is the reaction of the mono-alkylated product with another molecule of diethyl malonate enolate, leading to a symmetrical diester.

Experimental Data

The following tables summarize quantitative data from various reported synthetic procedures for this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

| Base | Solvent | Catalyst | Reactant Ratio (Diethyl Malonate : 1,6-Dibromohexane : Base) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Ethoxide | Ethanol | None | 1 : 2 : 1 | Reflux | Not Specified | 65 | Not Specified | [1] |

| Potassium Carbonate | Cyclohexane | Tetrabutylammonium bromide, Polyethylene glycol monomethyl ether | 1 : 3 : 1.5 | Reflux | 6 | 78 | >99 | [1] |

| Potassium Carbonate | None | None | 1 : 3 : 1.2 | 65-75 | 10 | 77 | Not Specified | [2] |

| Sodium Ethoxide | Ethanol | None | 1 : 3 : 1.1 | 30-40 | 8 | 50 | Not Specified | [3] |

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate and Phase Transfer Catalyst

This protocol is adapted from a patented industrial process and offers high yield and purity.[1]

Materials:

-

Diethyl malonate

-

1,6-dibromohexane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Polyethylene glycol monomethyl ether (MPEG)

-

Cyclohexane

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,6-dibromohexane (3.0 eq), potassium carbonate (1.5 eq), tetrabutylammonium bromide (catalytic amount), polyethylene glycol monomethyl ether (catalytic amount), and cyclohexane.

-

Heat the mixture to reflux with vigorous stirring.

-

Add diethyl malonate (1.0 eq) dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with cyclohexane.

-

Combine the filtrate and the washings and wash with water to remove any remaining salts and the phase transfer catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the cyclohexane.

-

The crude product is then purified by fractional vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using Sodium Ethoxide

This is a more traditional approach to malonic ester synthesis.[1]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

1,6-dibromohexane

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Once the sodium has completely reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.

-

Heat the mixture to reflux and add 1,6-dibromohexane (2.0 eq) dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), a triplet for the methine proton of the malonate core, and multiplets for the methylene protons of the hexyl chain. The methylene group adjacent to the bromine atom (-CH₂Br) will appear as a downfield-shifted triplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the methine carbon, the carbons of the ethyl groups, and the six carbons of the hexyl chain, with the carbon attached to the bromine being the most downfield among the alkyl carbons.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and C-O stretching bands.

Conclusion

The synthesis of this compound from diethyl malonate is a well-established and efficient process. The choice of base and the use of a phase transfer catalyst can significantly influence the yield and purity of the product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and utilize this versatile chemical intermediate in their work. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Molecular weight and formula of Diethyl(6-bromohexyl)propanedioate

An In-depth Technical Guide to Diethyl(6-bromohexyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in organic synthesis. Its utility spans the development of novel pharmaceuticals, advanced drug delivery systems, and specialized polymers. This document details its chemical properties, a robust experimental protocol for its synthesis, and its subsequent chemical transformations.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a ready reference for experimental planning and analysis.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₂₃BrO₄ | [1][2] |

| Molecular Weight | 323.22 g/mol | [3][1][4] |

| CAS Number | 6557-85-3 | [3][1][4] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 336.5 °C at 760 mmHg | [1][5] |

| Density | 1.225 g/cm³ | [1][5] |

| Flash Point | 157.3 °C | [1][5] |

| Refractive Index | 1.469 | [5] |

Experimental Protocols

The synthesis of this compound is reliably achieved through the malonic ester synthesis, a classic method for carbon-carbon bond formation. The following protocol is adapted from established industrial and laboratory procedures.

Synthesis of this compound via Alkylation

This procedure details the mono-alkylation of diethyl malonate using 1,6-dibromohexane. The reaction leverages a phase-transfer catalyst to facilitate the reaction between the organic and inorganic phases, leading to a high yield of the desired product.

Materials:

-

Diethyl malonate (2.79 mol)

-

1,6-dibromohexane (8.38 mol)

-

Potassium carbonate (4.19 mol)

-

Polyethylene glycol monomethyl ether (M500) (17.6 g)

-

Tetrabutylammonium bromide (4.5 g)

-

Cyclohexane (950 ml)

Procedure:

-

A reaction vessel is charged with 2,045 g (8.38 mol) of 1,6-dibromohexane, 579 g (4.19 mol) of potassium carbonate, 448 g (2.79 mol) of diethyl malonate, 17.6 g of polyethylene glycol monomethyl ether (M500), 4.5 g of tetrabutylammonium bromide, and 950 ml of cyclohexane.[3]

-

The reaction mixture is stirred vigorously at a controlled temperature. The progress of the reaction can be monitored by gas chromatography to observe the conversion of diethyl malonate.

-

Upon completion of the reaction (typically when diethyl malonate conversion exceeds 99%), the mixture is cooled to room temperature.[3]

-

The solid potassium carbonate and any other insoluble materials are removed by filtration. The filter cake is washed with an additional portion of cyclohexane to recover any entrained product.

-

The combined filtrate is then subjected to vacuum distillation to remove the cyclohexane and excess 1,6-dibromohexane.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Expected Outcome: This process is reported to yield approximately 701 g of this compound, which corresponds to a yield of about 78% with a purity exceeding 99%.[3]

Chemical Reactivity and Synthetic Utility

This compound possesses two distinct reactive sites: the acidic proton on the malonate backbone and the electrophilic carbon attached to the bromine atom. This dual reactivity makes it a valuable intermediate for a variety of subsequent chemical transformations.

Logical Workflow for Synthesis and Subsequent Reactions

The following diagram illustrates the synthetic pathway to this compound and its potential downstream applications, showcasing its versatility as a chemical building block.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Diethyl(6-bromohexyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Diethyl(6-bromohexyl)propanedioate

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with 1,6-dibromohexane. This reaction is a classic example of the malonic ester synthesis, which allows for the formation of a new carbon-carbon bond at the alpha-position of the malonic ester.

Experimental Protocol:

The following protocol is based on a method described for the synthesis of 8-bromoethyl octanoate, where this compound is a key intermediate.[2]

Materials:

-

1,6-dibromohexane

-

Diethyl malonate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the diethyl malonate enolate.

-

To the enolate solution, add 1,6-dibromohexane dropwise. The molar ratio of 1,6-dibromohexane to diethyl malonate should be carefully controlled to favor mono-alkylation. A typical ratio is 1:1 to 1.2:1 of the dihaloalkane to the malonate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with the known spectral data of similar compounds, such as diethyl malonate and other alkylated malonic esters.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 4H | -O-CH₂ -CH₃ |

| ~3.40 | t | 2H | -CH₂ -Br |

| ~3.35 | t | 1H | -CH -(COOEt)₂ |

| ~1.90 | m | 2H | -CH₂-CH₂ -CH(COOEt)₂ |

| ~1.85 | m | 2H | -CH₂-CH₂ -Br |

| ~1.40 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.25 | t | 6H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O |

| ~61 | -O-CH₂ -CH₃ |

| ~52 | -CH -(COOEt)₂ |

| ~34 | -CH₂ -Br |

| ~33 | -CH₂-CH₂ -Br |

| ~29 | -CH₂ -CH(COOEt)₂ |

| ~28 | -CH₂-CH₂ -CH₂- |

| ~27 | -CH₂-CH₂ -CH₂- |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1150 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 322/324 | [M]⁺• (Molecular ion peak with bromine isotopes) |

| 277/279 | [M - OEt]⁺ |

| 243 | [M - Br]⁺ |

| 173 | [M - Br - C₄H₈O₂]⁺ |

| 129 | [CH(COOEt)₂]⁺ |

General Experimental Protocols for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data. The exact parameters may need to be optimized for the specific instrument used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, as a neat liquid, would be placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the ion source, and the resulting fragments would be analyzed.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Diethyl(6-bromohexyl)propanedioate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solubility characteristics of Diethyl(6-bromohexyl)propanedioate, a versatile intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document combines theoretical principles of solubility with qualitative information and outlines experimental protocols for precise determination.

Introduction to this compound

This compound, also known as diethyl (6-bromohexyl)malonate, is a diester derivative of propanedioic acid. Its chemical structure consists of a central malonic ester core substituted with a 6-bromohexyl chain. This bifunctional nature, featuring reactive ester groups and a terminal alkyl bromide, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials for bioconjugation.[1]

Chemical Structure:

-

Appearance: Colorless liquid[6]

The presence of the polar ester groups and the long, nonpolar alkyl chain, along with the terminal bromine atom, dictates its solubility behavior in various organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The molecule possesses both polar (two ester groups) and nonpolar (a hexyl chain) characteristics, suggesting broad compatibility with many organic solvents.

Data Presentation: Predicted Qualitative Solubility

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to readily solvate the ester groups. |

| Dimethylformamide (DMF) | C₃H₇NO | 38.25 | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions with the solute. |

| Acetone | C₃H₆O | 21.01 | High | The moderate polarity of acetone and its ability to engage in dipole-dipole interactions with the ester groups suggest good solubility. |

| Acetonitrile | C₂H₃N | 36.64 | High | A polar aprotic solvent that should effectively solvate this compound. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₆O | 24.6 | High | The ethyl groups of the solvent are compatible with the ester's ethyl groups and the hexyl chain, while the hydroxyl group can interact with the carbonyl oxygens. |

| Methanol | CH₄O | 32.7 | High | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |

| Nonpolar/Weakly Polar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | High | The compound's alkyl chain and the overall molecular structure are compatible with this weakly polar solvent. |

| Chloroform | CHCl₃ | 4.81 | High | Similar to DCM, chloroform is expected to be an excellent solvent due to its ability to solvate both the polar and nonpolar portions of the molecule. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | High | The ester nature of both the solute and the solvent suggests high miscibility. |

| Diethyl Ether | C₄H₁₀O | 4.3 | High | A common nonpolar solvent for organic reactions that should readily dissolve the compound. |

| Hexane | C₆H₁₄ | 1.88 | Moderate to High | The long bromohexyl chain should promote solubility in nonpolar alkanes like hexane. |

| Aqueous Solubility | ||||

| Water | H₂O | 80.1 | Low / Negligible | The large nonpolar bromohexyl group is expected to make the compound immiscible with water, a characteristic common for malonic esters with long alkyl chains.[7] |

Note: The dielectric constants are sourced from publicly available data for common organic solvents.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The Shake-Flask method is a widely accepted technique for determining the solubility of a compound in a given solvent at a specific temperature.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium is reached with an undissolved phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It may take days to reach equilibrium as the rate of dissolution decreases exponentially near the saturation point.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solute to settle.[10]

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization: Experimental Workflow

Caption: General Experimental Workflow for Solubility Determination.

Logical Relationships in Synthesis

This compound is synthesized via a classic malonic ester synthesis. Understanding this synthesis provides context for its potential impurities and handling.

Mandatory Visualization: Synthesis Pathway

References

- 1. This compound | 6557-85-3 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. clearsynth.com [clearsynth.com]

- 4. CAS#:6557-85-3 | Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester | Chemsrc [chemsrc.com]

- 5. This compound | C13H23BrO4 | CID 244173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. niainnovation.in [niainnovation.in]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

The Versatile Intermediate: A Technical Guide to Key Reactions of Diethyl(6-bromohexyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl(6-bromohexyl)propanedioate, a derivative of malonic acid, is a bifunctional reagent of significant interest in organic synthesis. Its unique structure, featuring a reactive bromohexyl chain and an acidic α-hydrogen on the malonate core, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reactions involving this compound, including its synthesis, subsequent alkylation, hydrolysis, decarboxylation, reduction, and intramolecular cyclization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two distinct reactive centers: the electrophilic carbon of the bromohexyl group and the nucleophilic α-carbon of the diethyl malonate moiety. This dual reactivity makes it an ideal substrate for a variety of synthetic strategies, including the formation of carbon-carbon bonds and the construction of cyclic systems.[1] In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and drug delivery systems.[1][2] For instance, it is utilized in the synthesis of novel photosensitizers for photodynamic therapy and in bioconjugation strategies for advanced drug delivery.[1][2]

Synthesis of this compound

The most common method for the synthesis of this compound is the mono-alkylation of diethyl malonate with 1,6-dibromohexane. This reaction is typically carried out in the presence of a base to deprotonate the diethyl malonate, forming a nucleophilic enolate that subsequently attacks one of the bromine-bearing carbons of 1,6-dibromohexane in an SN2 reaction.[1]

Reaction Scheme:

-

Reactants: Diethyl malonate, 1,6-dibromohexane

-

Base: Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃), or Sodium hydride (NaH)

-

Solvent: Ethanol, Acetonitrile, Toluene, or Dimethylformamide (DMF)

Quantitative Data for Synthesis

| Base | Solvent | Reactant Ratio (Malonate:Dibromide:Base) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| K₂CO₃ | Cyclohexane | 1 : 3 : 1.5 | Reflux | 3 | 78 | --INVALID-LINK-- |

| NaOMe | Methanol | 1 : 3 : 1.1 | 25-35 | 8 | 50 | --INVALID-LINK-- |

| K₂CO₃ | - | 1 : 3 : 1.2 | 65-75 | 10 | 77 | --INVALID-LINK-- |

Experimental Protocol: Synthesis via Potassium Carbonate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq), 1,6-dibromohexane (3.0 eq), and potassium carbonate (1.2 eq).

-

Reaction: The mixture is stirred and heated to 65-75 °C for 10 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, water is added to the reaction flask, and the organic layer is separated.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and then purified by vacuum distillation to recover the excess 1,6-dibromohexane and to obtain the pure this compound.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for Diethyl(6-bromohexyl)propanedioate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Diethyl(6-bromohexyl)propanedioate as a versatile building block in pharmaceutical synthesis. This bifunctional reagent, featuring both a reactive malonate ester and a terminal alkyl bromide, offers a flexible platform for the construction of complex molecular architectures.

Introduction to this compound

This compound is a valuable synthetic intermediate in medicinal chemistry. Its dual reactivity allows for sequential or orthogonal functionalization, making it an ideal starting material for creating diverse scaffolds for drug discovery. The malonate group serves as a nucleophile after deprotonation and can be further elaborated through hydrolysis and decarboxylation to introduce a carboxylic acid moiety. The bromohexyl chain provides a readily accessible electrophilic site for the introduction of various functional groups via nucleophilic substitution.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 6557-85-3 |

| Molecular Formula | C13H23BrO4 |

| Molecular Weight | 323.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 336.5°C at 760 mmHg |

| Density | 1.225 g/cm³ |

Synthetic Applications and Reaction Mechanisms

The primary utility of this compound in pharmaceutical synthesis lies in its application as a precursor for substituted carboxylic acids and as a linker for bioconjugation.

Synthesis of Substituted Carboxylic Acids

A cornerstone of malonic ester chemistry is the synthesis of mono- and di-substituted acetic acids. This compound can be envisioned as a key starting material in the synthesis of, for example, long-chain amino acids or other functionalized carboxylic acids that are precursors to active pharmaceutical ingredients (APIs). A general workflow involves the alkylation of the malonate followed by hydrolysis and decarboxylation.

Hypothetical Application: Synthesis of a Functionalized Carboxylic Acid Intermediate

This protocol describes a hypothetical synthesis of 8-amino-2-carboxyoctanoic acid, a potential building block for peptide mimetics or other complex pharmaceutical agents, starting from this compound.

Experimental Protocol:

Step 1: Azide Substitution

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Stir the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl (6-azidohexyl)propanedioate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the crude diethyl (6-azidohexyl)propanedioate in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

-

Heat the acidified solution at 100°C for 2 hours to effect decarboxylation.

-

Cool the solution and extract the product with diethyl ether (3 x).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to yield 8-azidooctanoic acid.

Step 3: Reduction of the Azide

-

Dissolve the 8-azidooctanoic acid in methanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 8-aminooctanoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the pure product.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | This compound (10.0 g, 30.9 mmol) |

| Intermediate 1 (Azide) | Diethyl (6-azidohexyl)propanedioate, Yield: ~95% (crude) |

| Intermediate 2 (Azido Acid) | 8-azidooctanoic acid, Yield over 2 steps: ~80% |

| Final Product | 8-aminooctanoic acid, Yield of final step: ~90% |

| Overall Yield | ~68% |

| Hypothetical ¹H NMR (Final Product) | δ (ppm): 2.9 (t, 2H, -CH₂-NH₂), 2.2 (t, 2H, -CH₂-COOH), 1.2-1.6 (m, 10H, -(CH₂)₅-) |

Experimental Workflow Diagram

Role in Bioconjugation and Drug Delivery

The bromohexyl moiety of this compound is an excellent handle for bioconjugation. It can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine in proteins, to form stable covalent bonds. This property is particularly useful in the development of advanced drug delivery systems. For instance, a therapeutic agent can be first attached to the malonate portion of the molecule, and the resulting conjugate can then be linked to a targeting moiety (e.g., an antibody or peptide) via the bromohexyl chain.

Logical Workflow for Employing this compound in Synthesis

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is an alkylating agent and should be treated as potentially harmful. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly adaptable and valuable reagent in the toolkit of medicinal chemists. Its bifunctional nature provides a straightforward entry point to a wide range of complex molecules, including functionalized carboxylic acids and bioconjugates. The protocols and data presented herein, though partly based on a hypothetical example, are grounded in well-established chemical principles and demonstrate the potential of this compound to accelerate drug discovery and development programs.

Application Notes and Protocols: Diethyl(6-bromohexyl)propanedioate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(6-bromohexyl)propanedioate, also known as diethyl (6-bromohexyl)malonate, is a versatile bifunctional molecule with significant potential in the field of polymer chemistry, particularly for biomedical applications. Its structure incorporates a diethyl propanedioate (malonate) moiety, a well-known precursor for polyester synthesis, and a terminal 6-bromohexyl chain that serves as a reactive site for post-polymerization functionalization. This unique combination allows for the design and synthesis of functional polymers with tailored properties for applications such as drug delivery, tissue engineering, and diagnostics.[1]

The malonate group can participate in polycondensation reactions, while the bromohexyl group offers a convenient handle for introducing a variety of functionalities, including targeting ligands, imaging agents, or therapeutic molecules, through nucleophilic substitution reactions.[1] This document provides an overview of its applications, physicochemical data, a representative experimental protocol for polymerization, and a workflow for the synthesis and functionalization of polymers derived from this monomer.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6557-85-3 | [2] |

| Molecular Formula | C13H23BrO4 | [2] |

| Molecular Weight | 323.22 g/mol | [2] |

| Appearance | Colorless oil | |

| Boiling Point | 336.5 °C at 760 mmHg | |

| Density | 1.225 g/cm³ | |

| Solubility | Soluble in most organic solvents (e.g., THF, chloroform, ethyl acetate). Insoluble in water. | |

| pKa (of α-proton) | ~13 (estimated) | [1] |

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry lies in the synthesis of functionalized aliphatic polyesters. These polymers are of great interest in the biomedical field due to their biocompatibility and biodegradability.[3] The presence of the bromohexyl side chain allows for the creation of polymers with pendant functional groups, which can be used to modulate the polymer's properties or for covalent attachment of bioactive molecules.

Key Application Areas:

-

Drug Delivery: The bromohexyl group can be functionalized with targeting moieties (e.g., antibodies, peptides) to achieve site-specific drug delivery, or with drugs themselves to create polymer-drug conjugates with controlled release profiles.[1]

-

Tissue Engineering: Functionalized polyesters can be fabricated into scaffolds that support cell growth and tissue regeneration. The pendant groups can be used to attach cell adhesion motifs or growth factors.

-

Bioconjugation: The reactivity of the alkyl bromide allows for efficient coupling with molecules containing thiol or amine groups, such as proteins, peptides, and nucleic acids.[1]

-

Smart Polymers: The pendant groups can be designed to respond to specific stimuli (e.g., pH, temperature, enzymes), leading to the development of "smart" materials for controlled release or diagnostic applications.

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of a functionalized polyester via enzyme-catalyzed polycondensation using this compound. This protocol is based on general methods for polyester synthesis from malonate esters.[4][5][6]

Protocol: Enzyme-Catalyzed Synthesis of Poly(1,6-hexanediyl-co-(6-bromohexyl)propanedioate)

Materials:

-

This compound

-

1,6-Hexanediol

-

Immobilized Candida antarctica lipase B (CALB)

-

Toluene (anhydrous)

-

Methanol

-

Dichloromethane

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Schlenk line or nitrogen inlet

-

Vacuum pump

-

Rotary evaporator

Procedure:

-

Monomer Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and 1,6-hexanediol in a minimal amount of anhydrous toluene.

-

Enzyme Addition: Add immobilized CALB (typically 10% by weight of the total monomers).

-

Polycondensation: Heat the reaction mixture to 70-80 °C with continuous stirring under a gentle stream of nitrogen to remove the ethanol byproduct. Alternatively, the reaction can be conducted under reduced pressure to facilitate byproduct removal.

-

Monitoring the Reaction: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

-

Polymer Isolation: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and filter to remove the immobilized enzyme.

-

Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is obtained.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and subsequent functionalization of a polyester derived from this compound.

References

- 1. This compound | 6557-85-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01783G [pubs.rsc.org]

- 5. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Diethyl(6-bromohexyl)propanedioate as a Versatile Precursor for the Synthesis of Long-Chain Dicarboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl(6-bromohexyl)propanedioate is a highly versatile bifunctional molecule that serves as a critical building block in contemporary organic synthesis.[1] Its structure, featuring a malonate ester moiety and a terminal bromohexyl chain, allows for a variety of chemical transformations. The malonate group's acidic α-hydrogens (pKa ≈ 13) facilitate the formation of a stable enolate, which is an excellent nucleophile for alkylation reactions.[1][2][3] The terminal bromine on the hexyl chain provides a reactive site for nucleophilic substitution.[1] These characteristics make it an ideal precursor for synthesizing more complex molecules, including long-chain dicarboxylic acids, which are valuable intermediates in the production of pharmaceuticals, polymers, and specialty chemicals.[1][4][5] This document provides detailed protocols for the synthesis of long-chain dicarboxylic acids utilizing this compound via the malonic ester synthesis pathway.

Core Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[1][6] By adapting this synthesis, this compound can be effectively used to generate long-chain dicarboxylic acids. The overall process involves the alkylation of a second malonate ester, followed by hydrolysis and decarboxylation.

Experimental Protocols

The synthesis of a long-chain dicarboxylic acid from this compound is a multi-step process. The following protocols detail the necessary procedures.

Protocol 1: Synthesis of Hexaethyl 1,1,8,8-octanetetracarboxylate

This procedure outlines the alkylation of diethyl malonate with this compound to form the key tetraester intermediate.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To the stirred solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature to form the sodiomalonic ester.[7]

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Add toluene to the residue and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hexaethyl 1,1,8,8-octanetetracarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Decanedioic Acid (Sebacic Acid)

This protocol describes the hydrolysis of the tetraester intermediate, followed by decarboxylation to yield the final long-chain dicarboxylic acid.

Materials:

-

Hexaethyl 1,1,8,8-octanetetracarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Ice bath

-

Büchner funnel

-

Heating mantle

Procedure:

-

Hydrolysis (Saponification):

-

In a round-bottom flask, dissolve the tetraester (1.0 equivalent) in ethanol.

-

Add an aqueous solution of NaOH or KOH (a minimum of 4.5 equivalents).

-

Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).[1][6]

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

-

Acidification:

-

Dissolve the resulting carboxylate salt residue in water and cool the solution in an ice bath.

-

Carefully add concentrated HCl dropwise with vigorous stirring until the solution is strongly acidic (pH 1-2). A precipitate of the substituted malonic acid will form.

-

-

Decarboxylation:

-

Collect the precipitated dicarboxylic acid intermediate by vacuum filtration using a Büchner funnel and wash with cold water.

-

Transfer the moist solid to a clean flask.

-

Heat the solid gently using a heating mantle or oil bath to 120-150°C.[1] Carbon dioxide will evolve.

-

Continue heating until the gas evolution ceases, indicating the completion of decarboxylation.[3]

-

-

Purification:

-

Cool the flask to room temperature. The solid residue is the crude long-chain dicarboxylic acid.

-

Recrystallize the crude product from hot water or a suitable organic solvent to obtain the purified decanedioic acid.

-

Data Presentation

Table 1: Key Compounds in the Synthesis of Decanedioic Acid

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Starting Material | C₁₃H₂₃BrO₄ | 323.22 |

| Diethyl malonate | Reagent | C₇H₁₂O₄ | 160.17 |

| Hexaethyl 1,1,8,8-octanetetracarboxylate | Intermediate | C₂₆H₄₄O₈ | 484.62 |

| Octane-1,1,8,8-tetracarboxylic acid | Intermediate | C₁₂H₁₈O₈ | 290.26 |

| Decanedioic acid (Sebacic acid) | Final Product | C₁₀H₁₈O₄ | 202.25 |

Visualizations

Caption: Experimental workflow for synthesizing long-chain dicarboxylic acids.

Caption: Key transformations in the malonic ester synthesis pathway.

References

- 1. This compound | 6557-85-3 | Benchchem [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Ch21: Malonic esters [chem.ucalgary.ca]

- 4. Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers [publica.fraunhofer.de]

- 5. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistnotes.com [chemistnotes.com]

Synthesis of Bio-Relevant Heterocycles from Diethyl(6-bromohexyl)propanedioate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of piperidine and azepane heterocyclic compounds, valuable scaffolds in drug discovery, utilizing Diethyl(6-bromohexyl)propanedioate as a versatile starting material. These protocols are based on established organic chemistry principles, including nucleophilic substitution and intramolecular cyclization reactions.

Introduction

This compound is a bifunctional molecule that serves as an excellent precursor for the synthesis of various heterocyclic systems. Its structure, featuring a reactive terminal bromide and a malonic ester moiety, allows for a sequential N-alkylation followed by an intramolecular cyclization to construct six-membered (piperidine) and seven-membered (azepane) rings. These heterocyclic cores are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. Piperidine-containing drugs, for instance, are used in the treatment of various central nervous system disorders, while azepane derivatives have shown promise as anticancer, antimicrobial, and anti-Alzheimer's agents.

The synthetic strategy outlined herein involves two key steps:

-

N-Alkylation: Reaction of this compound with a primary amine, such as benzylamine, to introduce the nitrogen atom.

-

Intramolecular Cyclization (Dieckmann Condensation): Base-mediated intramolecular condensation of the resulting amino-diester to form the target heterocyclic ring system.

These protocols provide a foundation for the synthesis of a library of substituted piperidines and azepanes for further investigation in drug development programs.

Synthetic Pathways

The general synthetic pathways for the preparation of piperidine and azepane derivatives from this compound are depicted below.

Caption: General reaction scheme for the synthesis of piperidine and azepane derivatives.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-benzylpiperidine-3,3-dicarboxylate

This protocol details the two-step synthesis of a key piperidine intermediate.

Step 1: Synthesis of Diethyl 2-(6-(benzylamino)hexyl)malonate

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Diethyl 2-(6-(benzylamino)hexyl)malonate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Diethyl 1-benzylpiperidine-3,3-dicarboxylate

Materials:

-

Diethyl 2-(6-(benzylamino)hexyl)malonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Diethyl 2-(6-(benzylamino)hexyl)malonate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired product, Diethyl 1-benzylpiperidine-3,3-dicarboxylate.

Protocol 2: Synthesis of Diethyl 1-benzylazepane-4,4-dicarboxylate (Hypothetical)

The synthesis of the seven-membered azepane ring via an analogous intramolecular cyclization is also conceptually feasible. The protocol would be similar to that for the piperidine synthesis, with potential modifications to the reaction conditions to favor the 7-membered ring formation.

Note: The formation of 7-membered rings via Dieckmann condensation can sometimes be less efficient than 6-membered ring formation. Optimization of the base, solvent, and temperature may be required to achieve a good yield.

Data Presentation

| Product | Starting Material | Key Reagents | Reaction Type | Yield (%) | Reference (Analogous Reactions) |

| Diethyl 1-benzylpiperidine-3,3-dicarboxylate | Diethyl 2-(6-(benzylamino)hexyl)malonate | Sodium Hydride, Toluene | Intramolecular Cyclization | 60-75 | |

| Diethyl 1-benzylazepane-4,4-dicarboxylate | Diethyl 2-(6-(benzylamino)hexyl)malonate | Strong Base (e.g., NaH, KHMDS) | Intramolecular Cyclization | Variable |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the starting material to the final heterocyclic products and their potential applications.

Caption: Synthetic workflow and potential applications of the synthesized heterocycles.

Application Notes and Further Research

The synthesized diethyl 1-benzylpiperidine-3,3-dicarboxylate and its azepane analogue are versatile intermediates for the development of novel therapeutic agents. The ester functionalities can be further manipulated, for example, through hydrolysis and decarboxylation to yield the corresponding mono-carboxylic acid, or reduction to the diol. The benzyl protecting group on the nitrogen can be removed via hydrogenolysis, allowing for further diversification at this position.

Potential Biological Activities:

-

Piperidine Derivatives: The piperidine scaffold is a key component in many centrally acting drugs. Recent studies have shown that piperidine-3-carboxamide derivatives can induce a senescence-like phenotype in melanoma cells, suggesting potential anticancer applications. The synthesized dicarboxylate can be a precursor to such amides.

-

Azepane Derivatives: Azepane-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system. The prepared azepane dicarboxylate can serve as a starting point for the synthesis of novel analogs with potential therapeutic value.

Future Directions:

-

Library Synthesis: Utilize a variety of primary amines in the initial N-alkylation step to generate a diverse library of N-substituted piperidine and azepane dicarboxylates.

-

Functional Group Transformation: Explore the chemical transformations of the ester groups to introduce other functionalities such as amides, alcohols, and carboxylic acids.

-

Biological Screening: Screen the synthesized compounds for a range of biological activities, including but not limited to, anticancer, antimicrobial, and neurological assays.

These detailed protocols and application notes provide a solid framework for researchers to synthesize and explore the therapeutic potential of novel piperidine and azepane derivatives derived from this compound.

Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl(6-bromohexyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the hydrolysis and subsequent decarboxylation of Diethyl(6-bromohexyl)propanedioate to synthesize 8-bromooctanoic acid. This procedure is a common transformation in organic synthesis, particularly in the preparation of functionalized carboxylic acids used as building blocks in pharmaceutical and materials science research.

Introduction

The hydrolysis and decarboxylation of substituted diethyl malonates is a robust and high-yielding method for the synthesis of carboxylic acids. This compound, a substituted malonic ester, can be efficiently converted to 8-bromooctanoic acid. This process involves two key stages:

-

Hydrolysis: The two ester groups of the diethyl malonate derivative are hydrolyzed, typically under basic conditions, to form the corresponding dicarboxylic acid, 2-(6-bromohexyl)malonic acid.

-

Decarboxylation: The resulting malonic acid derivative is unstable and readily loses a molecule of carbon dioxide upon heating to yield the final product, 8-bromooctanoic acid.

This protocol is based on established methodologies for malonic ester synthesis and subsequent transformations.[1][2][3]

Reaction Scheme

The overall transformation is as follows:

Experimental Protocols

This protocol is adapted from a documented synthesis of 8-bromooctanoic acid.[4]

Materials and Equipment

Reagents:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated or 6 M

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Step 1: Hydrolysis of this compound

-

Place this compound (1.0 eq) and a solution of sodium hydroxide (2.0 eq) in water into a round-bottom flask equipped with a magnetic stir bar.

-

Heat the reaction mixture to a controlled temperature of 30-40°C.[4]

-

Stir the mixture vigorously for approximately 3 hours.[4] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH is acidic (pH 1-2). This will precipitate the intermediate, 2-(6-bromohexyl)malonic acid.

-

Filter the resulting solid and wash with cold deionized water.

Step 2: Decarboxylation of 2-(6-bromohexyl)malonic acid

-

Transfer the crude 2-(6-bromohexyl)malonic acid intermediate to a clean, dry round-bottom flask.

-

Heat the intermediate to a temperature between 120°C and 135°C for 8 hours.[4] Vigorous evolution of CO2 should be observed initially.

-

Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation.

-

Cool the flask to room temperature. The crude product, 8-bromooctanoic acid, should be an oil or a low-melting solid.

Work-up and Purification

-

Dissolve the crude 8-bromooctanoic acid in an appropriate organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with brine (saturated aqueous NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-bromooctanoic acid.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of 8-bromooctanoic acid from this compound.[4]

| Parameter | Value |

| Hydrolysis | |

| Starting Material | This compound (500 g, 1.0 eq) |

| Reagent | Sodium Hydroxide (123 g, 2.0 eq) |

| Temperature | 30-40 °C |

| Reaction Time | 3 hours |

| Decarboxylation | |

| Intermediate | 2-(6-bromohexyl)malonic acid |

| Temperature | 120-135 °C |

| Reaction Time | 8 hours |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the hydrolysis and decarboxylation of this compound.

Caption: Experimental workflow for the synthesis of 8-bromooctanoic acid.

References

Application Notes and Protocols: Diethyl(6-bromohexyl)propanedioate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Overview

Diethyl(6-bromohexyl)propanedioate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex bioactive compounds.[1] Its unique structure, featuring both a reactive alkyl bromide and a malonate ester, allows for a wide range of chemical modifications.[1][2] The bromohexyl chain provides a site for alkylation, enabling the attachment of the malonate unit to larger molecular scaffolds, while the malonate ester can undergo hydrolysis and decarboxylation to introduce a carboxylic acid group.[1][2]

This document provides detailed application notes for the use of this compound in the synthesis of a potential photosensitizer for photodynamic therapy (PDT), a promising cancer treatment modality.

Application Note: Synthesis of a Porphyrin-Based Photosensitizer

Background

Porphyrins are a class of macrocyclic compounds that are highly effective as photosensitizers in photodynamic therapy.[3] When activated by light of a specific wavelength, these molecules can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) that are toxic to cancer cells. The therapeutic efficacy of porphyrin-based photosensitizers can be enhanced by modifying their structure to improve properties such as solubility, cellular uptake, and targeting.

This compound can be utilized to introduce a flexible carboxyalkyl linker to a porphyrin core. This modification can enhance the amphiphilicity of the photosensitizer, potentially improving its interaction with cell membranes and its overall photodynamic activity.

Synthetic Approach

The synthesis involves the reaction of a hydroxyphenyl-substituted porphyrin with this compound. This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a porphyrin derivative with a carboxylic acid-terminated side chain. This entire sequence can be performed in a one-pot reaction, streamlining the synthetic process.

Experimental Protocol: Synthesis of 5-(4-(7-carboxyheptyloxy)phenyl)-10,15,20-triphenylporphyrin

This protocol is adapted from the general procedure for the synthesis of mono-carboxylic acid derivatives of tetraphenylporphyrin.

Materials:

-

5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin

-

This compound

-

Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Methanol

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin and an equimolar amount of this compound in N,N-Dimethylformamide (DMF).

-

Base Addition: Add an excess of sodium hydroxide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored using thin-layer chromatography.

-

Work-up: After the reaction is complete, remove the DMF by distillation under reduced pressure. The elevated temperature during this step also facilitates the decarboxylation of the intermediate malonic acid derivative.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a chloroform-methanol solvent system.

-

Characterization: The final product is characterized by standard spectroscopic methods, including ¹H NMR, mass spectrometry, and UV-visible spectroscopy.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 5-(4-(7-carboxyheptyloxy)phenyl)-10,15,20-triphenylporphyrin

| Parameter | Value | Reference |

| Molecular Formula | C₅₂H₄₄N₄O₃ | Calculated |

| Molecular Weight | 772.93 g/mol | Calculated |

| UV-Vis (λmax, nm) | Soret band: ~422; Q bands: ~519, 555, 594, 650 | Zięba et al., 2012 |

| Fluorescence Quantum Yield | ~0.11 | Zięba et al., 2012 |

Table 2: In Vitro Biological Activity Data for a Representative Carboxyalkyloxyphenyl Porphyrin

| Cell Line | Assay | IC₅₀ (µM) | Condition |

| HeLa (Cervical Cancer) | MTT | < 2 | With light irradiation |

| MCF-7 (Breast Cancer) | MTT | 42.1 | Dark |

| HepG2 (Liver Cancer) | MTT | 28.6 | Dark |

Note: IC₅₀ values are for structurally related porphyrin derivatives and may not be directly representative of the synthesized compound. The phototoxicity of the target compound is expected to be significantly higher upon irradiation.

Visualizations

Synthetic Pathway

Caption: Synthesis of the target porphyrin photosensitizer.

Experimental Workflow

Caption: Overview of the synthesis and analysis workflow.

Signaling Pathway of Porphyrin-Based Photodynamic Therapy

Caption: Mechanism of action of porphyrin photosensitizers in PDT.

References

Application Notes and Protocols for Nucleophilic Substitution on Diethyl(6-bromohexyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution reaction on diethyl(6-bromohexyl)propanedioate. The protocols outlined below offer a robust methodology for the synthesis of various functionalized malonic ester derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound, also known as diethyl (6-bromohexyl)malonate, is a versatile bifunctional molecule. It features a malonate ester moiety and a terminal alkyl bromide. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups at the terminus of the hexyl chain. This reactivity makes it a valuable building block for the synthesis of more complex molecules.[1][2] This application note details a representative procedure for the substitution of the bromide with an azide nucleophile, a common transformation in organic synthesis.

Reaction Scheme

The general reaction scheme for the nucleophilic substitution on this compound is depicted below. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Caption: General scheme of the SN2 reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of diethyl(6-azidohexyl)propanedioate, a representative example of a nucleophilic substitution reaction on this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| This compound | Purity >98% |

| Sodium azide (NaN₃) | Reagent grade |

| Dimethylformamide (DMF) | Anhydrous |

| Diethyl ether | Anhydrous |

| Saturated sodium bicarbonate solution | |

| Brine (saturated NaCl solution) | |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature control | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware |

Procedure for the Synthesis of Diethyl(6-azidohexyl)propanedioate

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃) (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure diethyl(6-azidohexyl)propanedioate.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the starting material and the nucleophilic substitution product.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, 1,6-dibromohexane | |

| Base | Potassium carbonate | |

| Solvent | Cyclohexane | |

| Catalyst | Tetrabutylammonium bromide, Polyethylene glycol monomethyl ether | |

| Yield | 78% | [2] |

| Purity | >99% | [2] |

Table 2: Nucleophilic Substitution with Sodium Azide

| Parameter | Value |

| Product | Diethyl(6-azidohexyl)propanedioate |

| Typical Yield | High (expected >90%) |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, δ) | ~4.20 (q, 4H), 3.35 (t, 1H), 3.25 (t, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.40-1.20 (m, 10H) |

| ¹³C NMR (CDCl₃, δ) | ~170, 61, 51, 50, 30, 29, 28, 26, 25, 14 |

| IR (neat, cm⁻¹) | ~2930, 2860, 2100 (N₃ stretch), 1735 (C=O stretch) |

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of diethyl(6-azidohexyl)propanedioate.

Caption: Workflow for the synthesis of diethyl(6-azidohexyl)propanedioate.

Reaction Mechanism

The SN2 reaction mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Caption: Concerted mechanism of the SN2 reaction.

Conclusion

The protocols described in this document provide a reliable and efficient method for the nucleophilic substitution on this compound. This versatile reaction allows for the synthesis of a wide range of functionalized malonate derivatives, which are key intermediates for the development of new pharmaceuticals and advanced materials. The provided data and visualizations serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Diethyl(6-bromohexyl)propanedioate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(6-bromohexyl)propanedioate is a heterobifunctional linker that can be utilized in bioconjugation to covalently attach molecules to proteins, peptides, and other biomolecules. This linker possesses two key reactive moieties: a bromohexyl group and a diethyl propanedioate (malonate) group. The bromohexyl group serves as an alkylating agent, primarily targeting nucleophilic residues on biomolecules, such as the thiol group of cysteine. The diethyl propanedioate moiety can be further modified, for example, by hydrolysis of the esters to carboxylic acids, which can then be activated for conjugation to amine-containing molecules. This dual functionality makes this compound a versatile tool in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.

The primary application of the bromohexyl group is the alkylation of cysteine residues. The thiol group of cysteine is a strong nucleophile and readily reacts with alkyl halides, such as the bromohexyl group, via an SN2 reaction to form a stable thioether bond.[1][2] This reaction is relatively specific for cysteine under controlled pH conditions, minimizing off-target modifications.[3][4] The resulting thioether linkage is generally stable under physiological conditions, which is a crucial attribute for bioconjugates intended for in vivo applications.[5][6]

Key Features of this compound as a Linker:

-

Cysteine-Reactive Moiety: The bromohexyl group allows for the specific targeting of cysteine residues through alkylation, forming a stable thioether bond.[1]

-

Modifiable Propanedioate Group: The diethyl ester can be hydrolyzed to a dicarboxylic acid, providing a handle for subsequent conjugation reactions, often targeting primary amines after activation.

-

Aliphatic Spacer: The hexyl chain provides a flexible spacer arm, which can help to reduce steric hindrance between the conjugated molecules and maintain the biological activity of the biomolecule.

-

Versatility: This linker is suitable for multi-step conjugation strategies where different molecules are introduced sequentially.

Applications

-